Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
Description
Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a quinoline moiety, and a pyrrolidine ring
Properties
IUPAC Name |
furan-3-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(14-7-10-22-12-14)20-9-6-15(11-20)23-16-5-1-3-13-4-2-8-19-17(13)16/h1-5,7-8,10,12,15H,6,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEZGJYAPLCZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the quinoline moiety through nucleophilic substitution reactions. The final step often involves the formation of the pyrrolidine ring via cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include furanones, tetrahydroquinoline derivatives, and various substituted derivatives of the original compound.
Scientific Research Applications
Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The furan and pyrrolidine rings may contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Furan-3-yl(3-(quinolin-6-yloxy)pyrrolidin-1-yl)methanone
- Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-2-yl)methanone
Uniqueness
Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of the furan, quinoline, and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Biological Activity
Furan-3-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a furan ring, a quinoline moiety, and a pyrrolidine unit, which may interact with various biological targets, making it a candidate for drug discovery and development.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Furan Ring : The furan ring can be synthesized through cyclization reactions involving appropriate precursors.
- Nucleophilic Substitution : The quinoline moiety is introduced via nucleophilic substitution reactions.
- Formation of the Pyrrolidine Ring : The final step often involves cyclization to form the pyrrolidine ring under controlled conditions.
Optimized synthetic routes are crucial for achieving high yields and purity, often employing catalysts and advanced purification techniques such as chromatography .
Biological Activity
This compound exhibits diverse biological activities, which are summarized in the following sections.
Antimicrobial Activity
Research indicates that compounds with quinoline and furan rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline possess antibacterial and antifungal activities, suggesting that this compound may similarly affect microbial growth .
Anticancer Properties
The compound has been investigated for its potential anticancer activity. In vitro studies have demonstrated that derivatives containing furan and quinoline structures can inhibit cancer cell proliferation. The mechanism may involve interaction with DNA or inhibition of specific enzymes involved in cancer progression .
Neuroprotective Effects
Molecular docking studies suggest that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases such as Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
The proposed mechanism of action for this compound includes:
- DNA Interaction : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including AChE and others related to cancer metabolism.
- Electrophilic Properties : The furan ring can participate in electron transfer reactions, enhancing the compound's reactivity with biological targets .
Study 1: Antimicrobial Evaluation
A study evaluated various quinoline derivatives for their antimicrobial activity against multiple bacterial strains. Furan-containing compounds showed IC50 values ranging from 0.5 to 10 µg/mL, indicating moderate to high efficacy .
Study 2: Anticancer Activity Assessment
In vitro tests on cancer cell lines revealed that this compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. This suggests potential as a therapeutic agent in oncology .
Study 3: Neuroprotective Potential
Molecular docking studies demonstrated strong binding affinity to AChE with a binding energy of -10.5 kcal/mol, indicating its potential as a neuroprotective agent in Alzheimer's disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
